(E)-4,4-Dimethyl-2-pentene

Catalog No.
S623608
CAS No.
690-08-4
M.F
C7H14
M. Wt
98.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4,4-Dimethyl-2-pentene

CAS Number

690-08-4

Product Name

(E)-4,4-Dimethyl-2-pentene

IUPAC Name

(E)-4,4-dimethylpent-2-ene

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

InChI

InChI=1S/C7H14/c1-5-6-7(2,3)4/h5-6H,1-4H3/b6-5+

InChI Key

BIDIHFPLDRSAMB-AATRIKPKSA-N

SMILES

CC=CC(C)(C)C

Synonyms

trans-4,4-Dimethyl-2-pentene

Canonical SMILES

CC=CC(C)(C)C

Isomeric SMILES

C/C=C/C(C)(C)C

(E)-4,4-Dimethyl-2-pentene is an organic compound classified as an alkene, characterized by a double bond between the second and third carbon atoms in its five-carbon chain. It has the molecular formula C7H14C_7H_{14} and features two methyl groups attached to the fourth carbon atom, giving it the name "4,4-dimethyl." The "E" designation indicates that the substituent groups are on opposite sides of the double bond, which is a trans configuration. This compound is a clear liquid at room temperature and is known for its reactivity due to the presence of the double bond, making it a valuable intermediate in organic synthesis and chemical research .

While the specific research applications of (E)-4,4-dimethyl-2-pentene are not extensively documented, its properties and structure suggest potential uses in various scientific fields:

  • Organic synthesis

    The presence of a double bond makes (E)-4,4-dimethyl-2-pentene a valuable building block for the synthesis of more complex organic molecules. Its reactivity can be exploited in reactions like addition reactions, metathesis, and hydrogenation to create various functional groups and chain extensions [PubChem, National Institutes of Health (NIH), ].

  • Reaction model studies

    The relatively simple structure of (E)-4,4-dimethyl-2-pentene can be advantageous for studying fundamental chemical reaction mechanisms. Its well-defined structure and reactivity allow scientists to isolate and investigate specific aspects of reactions involving double bonds, such as the influence of substituents and steric factors [ScienceDirect, ].

  • Material science research

    The unsaturated nature of (E)-4,4-dimethyl-2-pentene might be relevant in the development of new materials. Its potential applications could include the design of polymers, lubricants, or components in fuel cells, although further research is needed to explore these possibilities.

  • Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids using agents like potassium permanganate or chromium trioxide. Major products include 4,4-dimethyl-2-pentanol and 4,4-dimethylpentanoic acid .
  • Reduction: In hydrogenation reactions, (E)-4,4-dimethyl-2-pentene can be converted into 4,4-dimethylpentane using hydrogen gas and a palladium catalyst .
  • Substitution: Halogenation can occur where halogens such as chlorine or bromine add across the double bond, yielding dihalogenated products like 2,3-dichloro-4,4-dimethylpentane .

Several methods exist for synthesizing (E)-4,4-dimethyl-2-pentene:

  • Dehydration of Alcohols: A common laboratory method involves dehydrating 4,4-dimethyl-2-pentanol using an acid catalyst like sulfuric acid at elevated temperatures to facilitate water elimination .
  • Catalytic Dehydrogenation: In industrial settings, (E)-4,4-dimethyl-2-pentene can be produced via catalytic dehydrogenation of 4,4-dimethylpentane using metal catalysts such as platinum or palladium under high temperatures and pressures .

(E)-4,4-Dimethyl-2-pentene has several applications:

  • Chemical Research: It serves as a model compound for studying alkene reactivity and mechanisms of addition reactions.
  • Pharmaceuticals: It can be used as a precursor in the synthesis of biologically active compounds.
  • Industrial Uses: The compound is utilized in producing specialty chemicals and as an intermediate in organic synthesis .

Several compounds share structural similarities with (E)-4,4-dimethyl-2-pentene. Here are some notable examples:

Compound NameStructure TypeKey Features
(Z)-4,4-Dimethyl-2-penteneAlkeneCis configuration of the double bond
3-Methyl-1-penteneAlkeneDifferent position of the double bond
1-HexeneAlkeneTerminal double bond
CyclohexeneCycloalkeneCyclic structure with a double bond

Uniqueness of (E)-4,4-Dimethyl-2-pentene

What sets (E)-4,4-dimethyl-2-pentene apart from similar compounds is its specific trans configuration and the presence of two methyl groups at the fourth carbon. This unique arrangement influences its reactivity patterns and potential applications in organic synthesis compared to other alkenes that may have different configurations or functional groups .

XLogP3

3

Boiling Point

80.4 °C

Melting Point

-135.4 °C

Other CAS

50819-06-2
690-08-4
26232-98-4

Wikipedia

(E)-4,4-Dimethyl-2-pentene

Dates

Modify: 2023-08-15

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